Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
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Description
Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is a useful research compound. Its molecular formula is C21H28BrN3O5 and its molecular weight is 482.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate, often referred to as a complex indole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Analysis
The compound is synthesized through a multi-step process involving the bromination of indole derivatives and subsequent reactions to introduce various functional groups. The structural complexity is significant due to the presence of multiple chiral centers and functional groups that may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound . Notably, compounds derived from similar structures have shown activity against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Mycobacterium tuberculosis
- Candida albicans
For instance, related indole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . The compound's structural analogs have been evaluated for their ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Anticancer Activity
Research indicates that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . This suggests a potential application in cancer therapy, particularly for lung cancers.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Some indole derivatives are known to inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Cellular Processes : These compounds may interfere with cellular signaling pathways involved in proliferation and survival in cancer cells.
- Biofilm Disruption : By inhibiting biofilm formation, these compounds can enhance the efficacy of existing antibiotics against resistant strains.
Case Studies and Research Findings
A selection of case studies provides insight into the biological activities of related compounds:
Compound | Target Organism | MIC (μg/mL) | Notes |
---|---|---|---|
3k | MRSA | 0.98 | High activity against resistant strains |
3b | A549 Cells | N/A | Significant antiproliferative activity |
3e | Candida albicans | 7.80 | Moderate antifungal activity |
These findings underscore the therapeutic potential of this compound and its analogs.
Properties
IUPAC Name |
methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O5/c1-12(23-20(28)30-21(2,3)4)18(26)25(5)16(19(27)29-6)11-14-13-9-7-8-10-15(13)24-17(14)22/h7-10,12,16,24H,11H2,1-6H3,(H,23,28)/t12-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLPANSVSXCFU-BLLLJJGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.